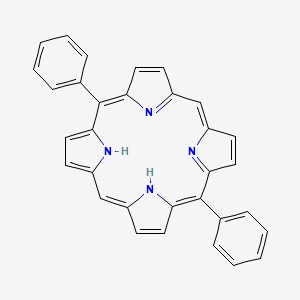

5,15-Diphenylporphyrin

説明

Significance of Porphyrin Macrocycles in Contemporary Research

Porphyrin macrocycles, a class of large, ring-shaped organic compounds, are fundamental to many biological processes and have garnered substantial interest in modern scientific research. Their unique electronic and photophysical properties make them ideal candidates for a wide range of applications. These include the development of advanced materials like organic semiconductors, agents for photodynamic therapy, and catalysts for chemical reactions. chemimpex.comcymitquimica.com Porphyrins' ability to coordinate with metal ions further expands their utility in creating sensors and model systems for biological processes. cymitquimica.com The ongoing synthesis and functionalization of porphyrins continue to be a thriving area of study, with applications spanning from biochemistry and medicine to materials science and catalysis. researchgate.net

Unique Structural Features of 5,15-Diphenyl-21H,23H-porphine within the Porphyrin Family

5,15-Diphenyl-21H,23H-porphine, often abbreviated as DPP, possesses a distinctive structure that sets it apart from other porphyrins. psu.edu It uniquely combines characteristics of two of the most commonly studied synthetic porphyrins: 5,10,15,20-tetraphenylporphyrin (TPP) and 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP). Specifically, DPP has unsubstituted β-positions like TPP and unsubstituted meso-positions like OEP. psu.edu This hybrid structure, featuring two phenyl groups attached to the porphyrin core at the 5 and 15 positions, enhances its stability and solubility in organic solvents. cymitquimica.comorgsyn.org This specific arrangement influences its reactivity and light-interaction properties, making it a subject of significant interest. cymitquimica.com

Below is a table summarizing some of the key properties of 5,15-Diphenyl-21H,23H-porphine.

| Property | Value |

| Molecular Formula | C₃₂H₂₂N₄ |

| Molecular Weight | 462.56 g/mol |

| Appearance | Dark red, purple or blue crystalline powder |

| CAS Number | 22112-89-6 |

Data sourced from multiple references. chemimpex.comnih.gov

Historical Context of 5,15-Diphenyl-21H,23H-porphine Research

The first synthesis of 5,15-Diphenyl-21H,23H-porphine was reported in 1968 by Treibs and Höberle. psu.edu However, this initial method, which involved the acid-catalyzed condensation of dipyrromethane with benzaldehyde, resulted in a low yield of only 3%. psu.eduorgsyn.org Over the years, researchers have focused on developing more efficient and reliable synthetic routes. A significant advancement came with improved methods for isolating large quantities of the key precursor, 5-phenyldipyrromethane. ubc.caresearchgate.net These optimized syntheses, often referred to as (2+2)-type syntheses, have made DPP more accessible for research. ubc.caresearchgate.net These developments have been crucial in allowing for a more thorough exploration of the unique chemical properties of this molecule. psu.edu

Overview of Research Trajectories for 5,15-Diphenyl-21H,23H-porphine

Research involving 5,15-Diphenyl-21H,23H-porphine has expanded into several key areas, driven by its unique structural and electronic properties.

Key Research Areas:

Materials Science: DPP is utilized in the creation of advanced materials, including organic semiconductors for flexible electronic devices. chemimpex.com Its structure allows for the synthesis of asymmetrically meso-substituted porphyrins, which are valuable building blocks for multi-porphyrin assemblies and materials with non-linear optical properties. psu.edufrontierspecialtychemicals.com

Photodynamic Therapy (PDT): In the medical field, DPP serves as a photosensitizer. chemimpex.com When exposed to light, it can help in the selective destruction of cancer cells. chemimpex.com

Catalysis: This porphyrin and its derivatives act as catalysts in a variety of organic synthesis reactions, offering potentially more efficient chemical pathways. chemimpex.comcymitquimica.com

Supramolecular Chemistry: The bifunctional nature of some DPP derivatives makes them interesting linkers for constructing complex supramolecular assemblies. frontierspecialtychemicals.com

Biochemical Research: DPP has been identified as a selective inhibitor of the STAT3 protein, a key target in cancer research. medchemexpress.comtargetmol.com It specifically binds to the SH2 domain of STAT3, inhibiting its activity and the expression of genes related to cancer cells. medchemexpress.com This has spurred research into its potential for the development of anticancer drugs. medchemexpress.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

10,20-diphenyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBKIAFNCVIIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447492 | |

| Record name | 5,15-Diphenyl-21H,23H-porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22112-89-6 | |

| Record name | 5,15-Diphenyl-21H,23H-porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 5,15 Diphenyl 21h,23h Porphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5,15-Diphenyl-21H,23H-porphine, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its intricate structure.

The ¹H NMR spectrum of 5,15-Diphenyl-21H,23H-porphine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic nature of the porphyrin ring induces a significant ring current effect, which causes a wide dispersion of chemical shifts.

The protons located on the interior of the porphyrin ring, the N-H protons, are highly shielded and appear at an unusually high field (low ppm value), often as a broad singlet in the negative region of the spectrum. In one study, this signal was observed at -3.08 ppm cyberleninka.ru.

The protons on the periphery of the molecule are deshielded. The β-pyrrolic protons, those directly on the pyrrole (B145914) subunits of the porphyrin core, typically appear as doublets. For 5,15-Diphenyl-21H,23H-porphine, these have been reported with distinct chemical shifts, for instance at 8.97 ppm, 9.31 ppm, and 9.75 ppm cyberleninka.ru. The meso-protons, located at the 10 and 20 positions, are highly deshielded and appear as a singlet further downfield, with a reported value of 10.19 ppm cyberleninka.ru.

The protons of the two phenyl groups at the 5 and 15 positions resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. These signals often appear as multiplets due to coupling between adjacent protons on the phenyl rings. A study has reported these signals as multiplets at 7.8 ppm and 8.22 ppm cyberleninka.ru.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH (inner protons) | -3.08 | s (singlet) | cyberleninka.ru |

| Phenyl | 7.8 | m (multiplet) | cyberleninka.ru |

| Phenyl | 8.22 | m (multiplet) | cyberleninka.ru |

| β-pyrrolic | 8.97 | d (doublet) | cyberleninka.ru |

| β-pyrrolic | 9.31 | d (doublet) | cyberleninka.ru |

| β-pyrrolic | 9.75 | d (doublet) | cyberleninka.ru |

| meso-H | 10.19 | s (singlet) | cyberleninka.ru |

The ¹³C NMR spectrum provides information on the carbon skeleton of 5,15-Diphenyl-21H,23H-porphine. Due to the molecule's symmetry, certain carbon atoms are chemically equivalent and thus produce a single signal. The spectrum shows a series of signals corresponding to the meso carbons, the α- and β-pyrrolic carbons, and the carbons of the phenyl substituents.

A detailed analysis of the ¹³C NMR spectrum of a derivative of 5,15-Diphenyl-21H,23H-porphine revealed a range of chemical shifts for the various carbon environments within the molecule cyberleninka.ru. The signals for the phenyl carbons typically appear in the range of 120-145 ppm. The carbons of the porphyrin core itself are also found in this aromatic region, with the meso carbons appearing at a distinct chemical shift.

| Carbon Type | Reported Chemical Shifts (δ, ppm) cyberleninka.ru |

|---|---|

| Porphyrin & Phenyl Carbons | 103.9, 106.1, 120.9, 127.5, 128.5, 132.3, 132.6, 132.9, 135.2, 141.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For 5,15-Diphenyl-21H,23H-porphine, with a molecular formula of C₃₂H₂₂N₄, the expected monoisotopic mass is approximately 462.1844 g/mol frontierspecialtychemicals.comcaymanchem.comchemimpex.comsigmaaldrich.com.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with high confidence. For 5,15-Diphenyl-21H,23H-porphine (C₃₂H₂₂N₄), the calculated exact mass of the protonated molecule [M+H]⁺ would be approximately 463.1923. Experimental HRMS data for derivatives of this porphyrin, such as those functionalized with bulky aromatic amines, have been reported, confirming the successful synthesis and providing the exact mass of the modified structures mdpi.com.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing porphyrins, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight. In the ESI-MS spectrum of 5,15-Diphenyl-21H,23H-porphine, the base peak would be expected at an m/z value corresponding to the protonated molecule. For derivatives, such as a phenothiazine-substituted nickel(II) 5,15-diarylporphyrin, ESI-TOF-HRMS has been successfully used to confirm the calculated mass of the molecular ion mdpi.com.

Electronic Absorption Spectroscopy: UV-Vis Studies

The electronic absorption spectrum of 5,15-Diphenyl-21H,23H-porphine, measured by UV-Vis spectroscopy, is characterized by two main features, which are typical for porphyrins. These arise from π-π* transitions within the highly conjugated aromatic macrocycle.

The most intense absorption is the Soret band (or B band), which appears in the near-UV region, typically around 400-420 nm. This band is a hallmark of the porphyrin macrocycle. For 5,15-Diphenyl-21H,23H-porphine in dichloromethane (B109758) (CH₂Cl₂), the Soret band has been reported at approximately 414 nm cyberleninka.ru.

In the visible region of the spectrum, a series of weaker absorptions, known as Q-bands, are observed. For a free-base porphyrin like 5,15-Diphenyl-21H,23H-porphine, which has D₂h symmetry, four Q-bands are typically present. These have been reported at wavelengths of 511 nm, 545 nm, 587 nm, and 643 nm in CH₂Cl₂ cyberleninka.ru. The positions and relative intensities of these bands provide a unique spectroscopic signature for the compound.

| Band | λmax (nm) in CH₂Cl₂ cyberleninka.ru | Relative Absorbance cyberleninka.ru |

|---|---|---|

| Soret (B) | 414 | 1.00 |

| Qy(1,0) | 511 | 0.052 |

| Qy(0,0) | 545 | 0.017 |

| Qx(1,0) | 587 | 0.017 |

| Qx(0,0) | 643 | 0.012 |

Fluorescence Spectroscopy

Following excitation into the Soret or Q absorption bands, porphyrins can relax non-radiatively to the first excited singlet state (S₁). From this state, they can return to the ground state (S₀) by emitting light, a process known as fluorescence. The fluorescence spectrum of free-base porphyrins typically shows two main emission bands. The first, more intense band corresponds to the 0-0 transition (from the lowest vibrational level of S₁ to the lowest vibrational level of S₀), while the second, weaker band is a vibronic satellite. For phenyl-substituted porphyrins, these emission maxima are often observed around 655 nm and 715 nm. researchgate.net A study on a closely related derivative, 5,15-bis(4-N-methylpyridyl)-10,20-diphenylporphyrin, reported a broad, structureless emission with a maximum at approximately 710 nm for the free monomer in solution.

Table 2: Representative Fluorescence Emission Data for Phenyl-Substituted Porphyrins

| Emission Band | Wavelength (nm) | Transition |

|---|---|---|

| Q(0,0) | ~655 | S₁ → S₀ |

| Q(0,1) | ~715 | S₁ → S₀ (Vibronic) |

Note: Wavelengths are based on typical values for related phenyl-substituted porphyrins. researchgate.net

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. Several mechanisms can lead to the quenching of porphyrin fluorescence. One common mechanism is aggregation, where porphyrin molecules stack together, forming non-fluorescent or weakly fluorescent species. nih.gov Another significant mechanism is electron transfer. For example, fluorescence quenching has been observed in porphyrin–dendrimer complexes, where electron transfer occurs from the dendrimer's tertiary amines to the excited-state porphyrin. A similar quenching effect was noted for a meso-nitrocorrole and its Ga(III) complex, highlighting the role that substituents and coordinated metals can play in providing pathways for non-radiative decay. researchgate.net

An important de-excitation pathway for the excited triplet state of porphyrins (formed via intersystem crossing from the S₁ state) is energy transfer to molecular oxygen (³O₂). This process generates highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for applications like photodynamic therapy.

The determination of ΦΔ is commonly performed using a chemical trapping method. ias.ac.in In this technique, a singlet oxygen acceptor, such as 1,3-diphenylisobenzofuran (DPBF), is used. The photosensitizer (the porphyrin) and DPBF are dissolved in a suitable solvent and irradiated with light of a specific wavelength. As singlet oxygen is produced, it reacts with DPBF, causing a decrease in the DPBF concentration, which can be monitored by the decrease in its absorbance at around 415 nm. ias.ac.in By comparing the rate of DPBF depletion to that caused by a standard photosensitizer with a known ΦΔ, the quantum yield of the sample can be calculated. researchgate.net Free-base porphyrins typically exhibit high efficiency in generating singlet oxygen, with quantum yields often reported to be around 0.60. ias.ac.in

X-ray Diffraction (XRD) for Crystalline Structure Determination

Studies on derivatives of 5,15-diphenylporphyrin have utilized XRD to elucidate their solid-state structures. For example, the preparation and subsequent crystallographic analysis of mono- and di-bromo, as well as mono- and di-nitro derivatives of 5,15-DPP, have been reported. researchgate.net These studies reveal how peripheral substitution at the meso positions can influence the planarity and packing of the porphyrin molecules in the crystal lattice. The insertion of a metal, such as nickel(II), into these substituted porphyrins also induces distinct conformational changes that have been characterized by XRD. researchgate.net For instance, the crystal structure of a Pt(II) metalloporphyrin derivative showed a planar conformation with the Pt(II) atom coordinated by four nitrogen atoms in a square planar geometry. nih.gov Such structural data are crucial for understanding structure-property relationships and for the rational design of new porphyrin-based materials.

Elemental Analysis (CHN)

The elemental composition of 5,15-Diphenyl-21H,23H-porphine and its derivatives is a critical parameter for their structural confirmation. The theoretical percentages of carbon, hydrogen, and nitrogen can be calculated from the molecular formula of the compound. For the parent macrocycle, 5,15-Diphenyl-21H,23H-porphine, with a molecular formula of C₃₂H₂₂N₄, the expected elemental composition is approximately 83.09% Carbon, 4.79% Hydrogen, and 12.11% Nitrogen.

Experimental findings for derivatives of this compound, such as those involving phosphine oxide and nickel complexes, demonstrate the application of CHN analysis in confirming the successful synthesis of more complex structures. For instance, in the characterization of Diphenyl[10,20-diphenylporphyrinatonickel(II)-5-yl]phosphine oxide, the experimentally found values for C, H, and N are closely aligned with the calculated percentages, validating the proposed molecular structure. Similarly, the elemental analysis of [10,20-Diphenylporphyrinatonickel(II)-5,15-diyl]bis(diphenylphosphine oxide) provides further evidence of its composition.

The following table summarizes the theoretical and, where available, experimental CHN analysis data for 5,15-Diphenyl-21H,23H-porphine and some of its derivatives. The close correlation between the calculated and found values underscores the purity of the synthesized compounds and the accuracy of the synthetic methodologies employed.

| Compound Name | Molecular Formula | Analysis | Carbon (%) | Hydrogen (%) | Nitrogen (%) |

|---|---|---|---|---|---|

| 5,15-Diphenyl-21H,23H-porphine | C₃₂H₂₂N₄ | Calculated | 83.09 | 4.79 | 12.11 |

| Found | - | - | - | ||

| Diphenyl[10,20-diphenylporphyrinatonickel(II)-5-yl]phosphine oxide | C₄₄H₂₉N₄NiOP | Calculated | 73.46 | 4.06 | 7.79 |

| Found | 73.45 | 4.18 | 7.58 | ||

| [10,20-Diphenylporphyrinatonickel(II)-5,15-diyl]bis(diphenylphosphine oxide) | C₅₆H₄₀N₄NiO₂P₂ | Calculated | - | - | - |

| Found | - | - | - |

Theoretical and Computational Studies on 5,15 Diphenyl 21h,23h Porphine

Conformational Analysis and Molecular Dynamics Simulations

The substitution of two phenyl groups at the meso positions of the porphyrin macrocycle in 5,15-Diphenyl-21H,23H-porphine (5,15-DPP) introduces significant steric and electronic perturbations that dictate its three-dimensional structure and dynamic behavior.

Conjugated Plane Distortion and Steric Effects of Substituents

Theoretical calculations have shown that the introduction of meso-phenyl substituents leads to considerable in-plane distortion of the porphyrin ring. researchgate.net This distortion is a direct consequence of the steric hindrance between the phenyl groups and the adjacent pyrrole (B145914) rings of the porphyrin core. While the in-plane distortion is significant, the out-of-plane distortion is calculated to be negligible for the free-base porphyrin. researchgate.net

However, the conformational landscape of 5,15-DPP can be influenced by its environment and metalation state. For instance, molecular mechanics calculations predict that the nickel(II) complex of 5,15-diphenylporphyrin exists as a mixture of planar and nonplanar conformers. osti.gov In more sterically crowded 5,15-disubstituted porphyrins, nonplanar conformations such as gabled (gab) distortions, which are a combination of doming and ruffling, are predicted to be predominant. osti.gov The presence of bulky meso substituents in related trisubstituted porphyrins has been shown to result in moderately nonplanar macrocycles. researchgate.netrsc.org These findings highlight the crucial role of steric effects in modulating the planarity of the porphyrin's conjugated system.

The distortion of the porphyrin macrocycle from planarity can be analyzed in terms of contributions from various low-frequency normal coordinates, including saddling, ruffling, doming, and waving. osti.gov In highly substituted porphyrins, these nonplanar conformations are primarily the result of steric repulsions between the peripheral substituents. lsu.edu

Torsion-Induced Reactivity Changes

The rotational orientation of the meso-phenyl groups relative to the porphyrin plane, defined by the dihedral angle, has a direct impact on the electronic properties and, consequently, the reactivity of the molecule. The rotation of these phenyl groups is subject to a torsional barrier, which is influenced by the steric interactions with the porphyrin core and the electronic nature of the substituents.

While specific studies on the torsion-induced reactivity changes in 5,15-Diphenyl-21H,23H-porphine are not extensively detailed in the provided search results, the regioselectivity of reactions with organolithium reagents in 5,15-disubstituted porphyrins is noted to be dependent on the steric hindrance of the reagents. rsc.org This suggests that the accessibility of the reactive sites on the porphyrin macrocycle is influenced by the conformational state, which is in turn governed by torsional angles of the substituents. The nucleophilic attack at the meso versus the β-position of the pyrrole rings is a key aspect of its reactivity that can be modulated by these conformational factors. rsc.org

Photophysical Property Prediction through Computational Models

Time-dependent density functional theory (TD-DFT) has emerged as a powerful tool for predicting the photophysical properties of porphyrin derivatives, providing valuable insights into their electronic absorption spectra.

The electronic absorption spectrum of porphyrins is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. nih.gov These transitions are well-described by Gouterman's four-orbital model, which involves the highest occupied molecular orbitals (HOMO and HOMO-1) and the lowest unoccupied molecular orbitals (LUMO and LUMO+1). nih.gov

For this compound and its derivatives, TD-DFT calculations have been employed to simulate their UV-Vis spectra and assign the nature of the electronic transitions. These calculations can predict the excitation energies and oscillator strengths associated with the characteristic Soret and Q bands. The accuracy of these predictions is dependent on the choice of the density functional and basis set used in the calculations. nih.gov

Below is a table summarizing typical computationally predicted photophysical data for a generic 5,15-disubstituted porphyrin, illustrating the type of information obtained from such studies.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Molecular Orbital Contributions |

| Q-Band | |||

| Qy(0,0) | ~650 | Low | HOMO -> LUMO |

| Qx(0,0) | ~590 | Low | HOMO -> LUMO+1 |

| Qy(1,0) | ~550 | Low | HOMO-1 -> LUMO |

| Qx(1,0) | ~515 | Low | HOMO-1 -> LUMO+1 |

| Soret Band | |||

| B(0,0) | ~418 | High | HOMO -> LUMO+1, HOMO-1 -> LUMO |

Note: The values in this table are illustrative and represent typical ranges for porphyrin systems. Specific values for 5,15-Diphenyl-21H,23H-porphine would require dedicated TD-DFT calculations.

Experimental UV-Vis spectra of this compound show a Soret band around 416 nm and a Q-band at approximately 546 nm. cyberleninka.ru Computational models aim to reproduce these experimental values and provide a deeper understanding of the underlying electronic transitions.

Coordination Chemistry and Metalloporphyrin Derivatives of 5,15 Diphenyl 21h,23h Porphine

Metalation Reactions and Complex Formation

The insertion of metal ions into the DPP macrocycle is a fundamental process for the synthesis of metalloporphyrins. This process, known as metalation, involves the replacement of the two inner hydrogen atoms of the porphyrin core with a metal cation.

The metalation of DPP can be achieved with a variety of metal ions, typically by reacting the free-base porphyrin with a corresponding metal salt in a suitable solvent. The choice of solvent and reaction conditions depends on the specific metal ion being inserted.

Tin(IV): The insertion of tin(IV) into tetra-aryl porphyrins is commonly achieved by treating the free-base porphyrin with tin(II) chloride (SnCl₂) in pyridine (B92270), followed by hydrolysis with aqueous ammonia (B1221849) to yield the trans-dihydroxy Sn(IV) complex. researchgate.net Another method involves the direct reaction of the porphyrin with butyltin trichloride (B1173362) or dibutyltin (B87310) dichloride in a solvent like toluene (B28343) or THF. nih.gov

Copper(II), Iron(II), and Zinc(II): These metals have been successfully inserted into the DPP cavity. researchgate.net The synthesis of Cu(II), Fe(II), and Zn(II) derivatives of DPP can be carried out, and their optical spectra show distinct Soret and Q bands for each metalloporphyrin, indicating the influence of the central metal on the electronic structure. researchgate.net

Cobalt(II): Cobalt(II) porphyrinates are typically synthesized by reacting the free-base porphyrin with cobalt(II) acetate (B1210297) in dimethylformamide (DMF). researchgate.net These Co(II) complexes can be subsequently oxidized to Co(III) porphyrinates. researchgate.net

Palladium(II) and Platinum(II): The synthesis of water-soluble palladium(II) and platinum(II) complexes of meso-tetrakis(4-N,N,N-trimethylaminophenyl)porphyrin has been reported, and similar methods can be adapted for DPP. nih.gov

Ruthenium(II): Ruthenium(II) carbonyl complexes of diazaporphyrins have been synthesized by treating the free-base diazaporphyrin with Ru₃(CO)₁₂. sci-hub.se This methodology can be applied to the synthesis of ruthenium(II) DPP complexes.

Magnesium(II): A direct synthesis of magnesium porphine (B87208) has been developed using 1-formyldipyrromethane with MgBr₂ and DBU in toluene, which could be a viable route for the synthesis of Mg(II)DPP. rsc.org

Silver(II): A water-soluble silver(II) porphyrin complex has been synthesized by reacting a sulfonated tetraphenylporphyrin (B126558) with AgNO₃. sci-hub.se This suggests that Ag(II) can be incorporated into the porphyrin core under specific conditions.

The following table summarizes common methods for the insertion of various metal ions into porphyrin macrocycles, which are applicable to 5,15-diphenylporphyrin.

| Metal Ion | Typical Reagent | Solvent | Reference |

| Sn(IV) | SnCl₂·2H₂O | Pyridine | researchgate.net |

| Pd(II) | PdCl₂ | Acetonitrile/Chloroform (B151607) | General Method |

| Cu(II) | Cu(OAc)₂·H₂O | DMF/Chloroform | researchgate.net |

| Zn(II) | Zn(OAc)₂·2H₂O | Chloroform/Methanol | researchgate.net |

| Fe(II) | FeCl₂ | Acetic Acid | researchgate.net |

| Co(II) | Co(OAc)₂·4H₂O | DMF | researchgate.net |

| Mg(II) | MgBr₂ | Toluene | rsc.org |

| Pt(II) | K₂PtCl₄ | Acetic Acid | General Method |

| Ag(II) | AgNO₃ | Water (for sulfonated porphyrins) | sci-hub.se |

| Ru(II) | Ru₃(CO)₁₂ | o-dichlorobenzene | sci-hub.se |

The mechanism of axial ligand substitution in metalloporphyrins is crucial for understanding their reactivity and the formation of various complexes. For six-coordinate Sn(IV) porphyrins, mechanistic studies of axial ligand substitution are an active area of research. figshare.com The substitution reactions at the tin(IV) center are generally considered to proceed through a dissociative or a dissociative interchange mechanism, where the rate-determining step involves the cleavage of the bond between the metal center and the leaving group. The highly charged Sn(IV) center and its coordination to the rigid porphyrin ligand influence the lability of the axial ligands.

For cobalt(III) complexes, which are kinetically inert, ligand substitution reactions occur on a much slower timescale compared to the labile cobalt(II) state. nih.gov The mechanism for Co(III) Schiff base complexes has been shown to be a sequential, dissociative ligand exchange. nih.gov This suggests that similar dissociative pathways are likely for Co(III) DPP complexes.

Axial Coordination Chemistry

The central metal ion in a metalloporphyrin can coordinate to one or two additional ligands, known as axial ligands, which are positioned perpendicular to the porphyrin plane. The nature of these axial ligands significantly modulates the electronic, catalytic, and photophysical properties of the metalloporphyrin.

Due to the oxophilic nature of the Sn(IV) center, it readily forms stable complexes with oxygen-donating axial ligands. figshare.com

Halo Complexes: Dichloro and other dihalo species are common starting materials for a wide variety of Sn(IV) porphyrin complexes. figshare.com

Hydroxo Complexes: Dihydroxo Sn(IV) porphyrins are readily prepared and serve as important precursors for other axially substituted derivatives. researchgate.netsci-hub.seresearchgate.net The hydroxo ligands can participate in intermolecular hydrogen bonding, leading to the formation of one-dimensional porphyrin arrays. researchgate.net There is also evidence of the formation of μ-oxo and μ-hydroxo bridged iron(III) porphyrin dimers. iitk.ac.innih.govresearchgate.netnih.gov

Alkoxo and Aryloxo Complexes: Sn(IV) porphyrins have a high affinity for phenolate (B1203915) and other aryloxide ligands, which bind in a trans-axial mode. researchgate.net These complexes are readily prepared and are useful for constructing multiporphyrin arrays. figshare.comcore.ac.uk

Carboxylato Complexes: Carboxylato complexes of Sn(IV) porphyrins are also readily prepared and are stable. figshare.comcore.ac.uk Ruthenium(II) complexes with carboxypyridine ligands have also been synthesized and characterized. figshare.com

N-Bound Complexes: A variety of nitrogen-containing ligands, such as pyridines and imidazoles, can coordinate to the axial positions of metalloporphyrins. For instance, ruthenium(II) carbonyl 5,15-diazaporphyrin complexes with pyridine and N,N-dimethyl-4-aminopyridine as axial ligands have been synthesized. sci-hub.se Cobalt(II) complexes with pyridine-based macrocyclic ligands have also been prepared and characterized. nih.gov The binding of nitrogenous bases to iron(II) protoporphyrin IX has been extensively studied, providing insights into the coordination chemistry of iron porphyrins. illinois.edu

C-Bound Complexes: The formation of C-bound complexes, where a carbon atom is directly bonded to the central metal, is also known in porphyrin chemistry. Iron porphyrins can catalyze C(sp³)–H amination with alkyl azides, suggesting the involvement of iron-nitrenoid intermediates. rsc.org Furthermore, iron(IV) alkyl complexes have been synthesized and their reactivity, including Fe-C bond homolysis and migration reactions to form N-C bonds, has been studied. nih.gov

Influence of Central Metal Cation on Electronic and Optoelectronic Properties

The identity of the central metal cation has a profound impact on the electronic and optoelectronic properties of this compound derivatives. This influence is evident in their UV-visible absorption and fluorescence spectra.

Upon metalation of a free-base porphyrin, the number of Q bands in the visible region of the spectrum typically decreases from four to two (for diamagnetic metals) or becomes less defined (for paramagnetic metals), and the Soret band may shift to a shorter or longer wavelength. core.ac.uk These spectral changes are a direct consequence of the metal ion's effect on the symmetry and electron density of the porphyrin macrocycle. core.ac.uk

A study on Cu(II), Fe(II), and Zn(II) complexes of DPP showed that each metal derivative has a distinct Soret and Q band spectrum. researchgate.net For instance, the insertion of a metal ion alters the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission properties. lasalle.edu

The following table provides a qualitative comparison of the influence of different metal ions on the electronic spectra of porphyrins.

| Metal Ion | Typical Spectral Features | Fluorescence | Reference |

| Zn(II) | Sharp Soret and two Q bands | Fluorescent | researchgate.netresearchgate.net |

| Mg(II) | Similar to Zn(II), sharp Soret and Q bands | Fluorescent | lasalle.edu |

| Pd(II) | One Q band | Phosphorescent | researchgate.net |

| Pt(II) | Similar to Pd(II) | Phosphorescent | nih.gov |

| Cu(II) | Broadened bands due to paramagnetism | Quenched | researchgate.net |

| Co(II) | One Q band | Quenched | researchgate.net |

| Fe(II)/Fe(III) | Complex spectra, often charge-transfer bands | Quenched | researchgate.netnih.gov |

| Sn(IV) | Sharp Soret and Q bands | Fluorescent | researchgate.net |

| Ag(II) | Distinct Soret and Q bands | Quenched | sci-hub.se |

| Ru(II) | Metal-to-ligand charge transfer bands may appear | Typically quenched | sci-hub.se |

The electronic structure of the central metal is a key determinant of the spectral characteristics, particularly for in-plane metalloporphyrins. core.ac.uk The coordination of axial ligands can further perturb the electronic structure and, consequently, the absorption and emission properties of the metalloporphyrin. core.ac.uk

Stability and Reactivity of Metallated 5,15-Diphenyl-21H,23H-porphine Complexes

The stability and reactivity of metallated 5,15-Diphenyl-21H,23H-porphine complexes are critical determinants of their utility in various applications. The nature of the central metal ion significantly influences these properties, particularly in different chemical environments.

Stability in Protolytic Solvents

The stability of metallated this compound complexes in protolytic solvents, particularly acidic solutions, is a key concern for their practical use. The primary reaction pathway for the decomposition of these complexes in such media is demetallation, a process where the central metal ion is lost from the porphyrin core. This process is essentially a solvolytic reaction catalyzed by protons.

The kinetics of demetallation are highly dependent on the nature of the central metal ion. Generally, the stability of metalloporphyrins in acidic conditions correlates with the charge-to-radius ratio of the metal ion and the strength of the metal-nitrogen bonds within the porphyrin core. For instance, metalloporphyrins with more covalent M-N bonds, such as those with Ni(II) or Co(II), tend to be more stable and exhibit slower demetallation rates compared to complexes with more ionic M-N bonds, like those with Zn(II).

The general mechanism for acid-catalyzed demetallation involves the protonation of the pyrrolic nitrogen atoms, which weakens the metal-nitrogen bonds and facilitates the departure of the metal ion. The rate of this process is influenced by several factors, including the acid concentration, the nature of the solvent, and the specific substituents on the porphyrin ring. While specific kinetic data for the demetallation of a wide range of metallated this compound complexes are not extensively compiled in a single source, the general stability trend for metallotetraphenylporphyrins (a structurally similar class of compounds) in acidic media is often cited as follows: Pd(II) > Ni(II) > Co(II) > Cu(II) > Zn(II). This trend provides a useful framework for predicting the relative stability of the corresponding this compound complexes.

Redox Processes and Electrochemical Behavior

The electrochemical behavior of metallated 5,15-diphenyl-21H,23H-porphine complexes is characterized by a series of redox processes that can be centered on either the central metal ion or the porphyrin macrocycle itself. These processes are readily investigated using techniques like cyclic voltammetry, which provides information on the redox potentials and the stability of the resulting oxidized or reduced species.

The redox potentials are sensitive to the nature of the central metal, the axial ligands (if any), and the solvent system. For metalloporphyrins with redox-active metal centers, such as cobalt, the metal-centered processes are typically observed at lower potentials. For instance, the Co(II)/Co(III) and Co(II)/Co(I) couples are well-documented for cobalt porphyrins. nih.gov In contrast, for metals that are not easily oxidized or reduced, such as Zn(II), the observed redox processes are generally ligand-centered, corresponding to the formation of porphyrin π-cation radicals and dications upon oxidation, and π-anion radicals and dianions upon reduction.

The table below presents representative electrochemical data for various metalloporphyrins, illustrating the influence of the central metal ion on the redox potentials. It is important to note that these values can vary with experimental conditions.

*Data for [Co(TMFPP)] (meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II)) and 1-Co (cobalt(II) 10-phenyl-5,15-di-p-tolylporphyrin) are included as representative examples of cobalt porphyrins. nih.govresearchgate.net The Cu(II) complex data is for a dioxocyclam derivative, illustrating a typical reduction potential range for Cu(II) complexes.

Spectroscopic Signatures of Metalloporphyrins

The UV-visible absorption spectra of metallated 5,15-diphenylporphyrins are dominated by two main features: an intense Soret band (or B band) in the near-UV region (around 400-430 nm) and a series of weaker Q bands in the visible region (500-600 nm). The insertion of a metal ion typically simplifies the Q-band region from the four-band spectrum characteristic of the free-base porphyrin to a two-band spectrum. The exact positions and intensities of these bands are influenced by the central metal ion.

The following table summarizes the characteristic UV-Vis absorption maxima for several metallated this compound derivatives.

*DPP-Zn refers to the zinc complex of this compound. researchgate.net NiDPP refers to the nickel complex of this compound. cyberleninka.ru Data for Cu-DPP and Fe-DPP indicate that the absorption maxima vary depending on the specific complex and solvent. researchgate.net

The ¹H NMR spectra of diamagnetic metallated 5,15-diphenylporphyrins provide detailed structural information. The insertion of a metal ion and the establishment of D₂h or D₄h symmetry simplifies the spectrum compared to the free-base porphyrin. The chemical shifts of the porphyrin protons are sensitive to the central metal ion, with different metals inducing varying degrees of shielding or deshielding. For paramagnetic complexes, such as those of Ni(II) in certain geometries, the signals can be significantly shifted and broadened, providing insights into the electronic structure and magnetic properties of the complex.

The table below provides representative ¹H NMR chemical shift data for protons in metalloporphyrin complexes.

*The chemical shifts for the diamagnetic Ni(II) complex are for a complex with benzothiazole (B30560) and phenyl rings. researchgate.net The range for the paramagnetic Ni(II) complex illustrates the broad chemical shift dispersion observed in such species. marquette.edu

Many metallated this compound complexes, particularly those with closed-shell metal ions like Zn(II), exhibit fluorescence. The emission spectra are typically characterized by two main bands that are mirror images of the Q-bands in the absorption spectrum. The fluorescence quantum yield and lifetime are sensitive to the central metal ion. Heavy atoms like palladium tend to quench fluorescence through enhanced intersystem crossing to the triplet state.

The following table summarizes typical fluorescence properties of metalloporphyrins.

*The fluorescence of copper and nickel porphyrins is often quenched due to the presence of the paramagnetic metal center, which promotes non-radiative decay pathways.

Supramolecular Assemblies and Material Science Applications of 5,15 Diphenyl 21h,23h Porphine

Self-Assembly Strategies

The unique structural and electronic properties of 5,15-Diphenyl-21H,23H-porphine and its derivatives make them exceptional building blocks for self-assembled supramolecular systems. Researchers have employed various strategies to organize these molecules into larger, functional architectures.

Formation of Multiporphyrin Arrays via Metal Ion Coordination

A prominent strategy for constructing organized multiporphyrin systems is the use of metal ion coordination. This approach leverages the predictable and directional nature of coordination bonds to link porphyrin units into well-defined arrays.

Derivatives of 5,15-diphenylporphine, such as 5,15-dipyridyl-10,20-diphenylporphyrin (H2DPyP), have been instrumental in creating metal-organic coordination polymers. For instance, the reaction of Co(II) with H2DPyP results in a one-dimensional, ribbon-like coordination network. datapdf.comfigshare.com This structure is composed of tetranuclear metalloporphyrin cages, demonstrating the capability of trans meso-bifunctional porphyrin ligands to support infinite networks. datapdf.comfigshare.com

Similarly, robust supramolecular arrays have been synthesized using tin(IV)-porphyrin building blocks. The coordination of {(trans-dihydroxo)[5,10-bis(4-pyridyl)-15,20-bis(phenyl) porphyrinato]}tin(IV) with trans-PdCl2 units leads to the formation of a discrete 2D tetrameric supramolecule. researchgate.net These self-assembly processes, driven by metal-ligand interactions, are a powerful method for creating complex and potentially functional multimeric porphyrin arrays. researchgate.net

Supramolecular Complexes and Linkers

The design of supramolecular complexes often relies on the strategic functionalization of the porphyrin core. By introducing specific substituents at the 5 and 15 positions of the diphenylporphine macrocycle, chemists can create hemilabile ligands capable of forming flexible, metal-directed assemblies. nih.gov

For example, porphyrin ligands with bifunctional ether-phosphine or thioether-phosphine groups have been used to prepare cofacial porphyrin complexes with high yields. nih.gov These multimetallic architectures can exist in either a "condensed" or an "open" state, which can be controlled by the choice of metal ion (e.g., Rh(I) or Cu(I)) and the presence of additional ancillary ligands. nih.gov This control over the spatial arrangement of porphyrin units within a supramolecular array is crucial for developing systems with novel physicochemical properties and biomimetic functions. nih.gov

| Complex Type | Ligand Substituent | Metal Ion | Resulting Structure |

| Cofacial Porphyrin Dimer | Ether-phosphine | Rh(I) or Cu(I) | "Open" macrocyclic product |

| Cofacial Porphyrin Dimer | Thioether-phosphine | Rh(I) or Cu(I) | "Condensed" structure |

Molecular Imprinting within Dendrimers

Molecular imprinting is a technique used to create synthetic receptors with tailored binding sites. While research in this area has more extensively utilized templates like 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin, the principles are applicable to creating specific hosts for various porphyrin structures. nih.govillinois.edu The process involves synthesizing a cross-linked polymer network around a porphyrin template molecule. nih.govillinois.edu After removal of the template, a cavity is left behind that is complementary in size and shape, capable of selectively rebinding the target porphyrin or similar molecules. nih.govillinois.edu This strategy allows for the creation of single binding sites within cross-linked dendrimers, yielding imprinted hosts that show high selectivity for porphyrins. nih.govillinois.edu

Construction of Flexible Heteroleptic Metallacycles

A sophisticated application of 5,15-diphenylporphine derivatives is in the construction of heteroleptic metallacycles. A stepwise synthetic strategy has been developed for the preparation of a unique heteroleptic 2+2 neutral metallacycle. nih.govresearchgate.netacs.org This was achieved by using two different 5,10-meso-dipyridylporphyrins: 5,10-bis(4'-pyridyl)-15,20-diphenylporphyrin (4'cisDPyP) and 5,10-bis(3'-pyridyl)-15,20-diphenylporphyrin (3'cisDPyP). nih.govresearchgate.netacs.org

These porphyrin ligands are joined by 90°-angular Ru(II) connectors. nih.govacs.org The synthesis involves creating a reactive ditopic intermediate where one of the porphyrins is linked to two ruthenium fragments. researchgate.netacs.org This intermediate then reacts with the second, different porphyrin ligand to form the final metallacycle. researchgate.netacs.org The resulting structure has an L-shaped geometry, with the two porphyrin units oriented nearly orthogonal to each other. nih.govresearchgate.netacs.org This modular and flexible approach opens pathways to novel supramolecular structures with complex geometries. nih.govresearchgate.net

| Porphyrin Ligand 1 | Porphyrin Ligand 2 | Metal Connector | Resulting Geometry |

| 5,10-bis(4'-pyridyl)-15,20-diphenylporphyrin | 5,10-bis(3'-pyridyl)-15,20-diphenylporphyrin | Ru(II) | L-shaped |

Porphyrin-Based Polymers and Frameworks

The rigidity and defined geometry of the 5,15-diphenylporphine scaffold make it an excellent component for building extended, porous structures like polymers and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs) incorporating 5,15-Diphenyl-21H,23H-porphine Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Porphyrin derivatives are highly desirable as ligands due to their structural rigidity and inherent functionality. The incorporation of porphyrins into MOF structures can lead to materials with high porosity, large surface areas, and interesting photophysical properties. nih.gov

Derivatives of 5,15-diphenylporphine, such as 5,15-bis(4-carboxyphenyl) porphyrin (H2DCPP), have been used to synthesize a series of porphyrin-based MOFs with alkaline earth metals. nih.gov These frameworks exhibit excellent fluorescence properties and high adsorption capabilities. nih.gov Another example is the use of 5,15-dipyridyl-10,20-diphenylporphyrin with Co(II) to form a coordination polymer with a network of cages, demonstrating the potential for creating porous materials. datapdf.comfigshare.com The design of these frameworks allows for the tuning of properties like pore size and chemical environment, making them suitable for applications in catalysis, sensing, and gas storage. nih.gov

Directly Fused Porphyrin-Conjugated Polymers

Directly fused porphyrin-conjugated polymers represent a class of materials where the individual porphyrin units are connected through direct carbon-carbon bonds, leading to a highly conjugated π-system. This extended conjugation significantly influences the material's electronic and optical properties. A key method for synthesizing these polymers is oxidative chemical vapor deposition (oCVD), which allows for the simultaneous synthesis and deposition of thin films of the conjugated porphyrin polymer.

The central metal cation within the 5,15-diphenylporphyrin macrocycle plays a critical role in the formation and resulting properties of directly fused conjugated polymers. The nature of the metal ion can significantly affect the efficiency of the intermolecular coupling reactions and can also lead to various side reactions during the polymerization process.

Research on the oCVD of 5,15-diphenyl metalloporphyrins (MDPPs) has shown that the chelated metal cation has a strong influence on the dehydrogenative coupling reaction that forms the polymer. rsc.org A variety of metal cations, including Co(II), Cu(II), Mg(II), Zn(II), Pd(II), Pt(II), Ag(II), and Fe(III)Cl, have been investigated to understand their impact. rsc.org The reactivity of the metalloporphyrin precursor affects not only the efficiency of the polymerization but also the occurrence of side reactions such as chlorination, intramolecular cyclization, demetallation/re-metalation, and oxidation of the porphyrin core. rsc.orgscilit.com

For instance, the central metal cation can influence the initial C-C coupling step, which in turn determines the structure of the resulting fused porphyrin tapes. rsc.org Some metals may be more prone to demetallation under the reaction conditions, which can affect the final composition and electronic properties of the polymer film. The choice of the meso-substituent, in this case, the phenyl group, has also been noted for leading to superior catalytic and sensing properties in the resulting poly(5,15-diphenyl metalloporphyrin) thin films when compared to other substituents like mesityl. rsc.org

The following table summarizes the influence of different central metal cations on the polymerization and properties of the resulting fused porphyrin polymers.

| Central Metal Cation | Influence on Polymer Formation | Resulting Polymer Properties |

| Co(II), Cu(II), Zn(II) | Efficient intermolecular coupling observed. | Leads to well-defined conjugated polymer films with distinct optoelectronic properties. |

| Mg(II) | Prone to demetallation during the oCVD process. | Can result in a mixture of metallated and free-base porphyrin units within the polymer, affecting charge transport. |

| Pd(II), Pt(II) | Stable under polymerization conditions, leading to controlled polymer growth. | Polymers exhibit good thermal stability and defined electronic characteristics. |

| Fe(III)Cl | Can influence the regioselectivity of the polymerization. | Affects the final linkage of the porphyrin units and the overall polymer architecture. rsc.org |

| Ag(II) | May undergo redox reactions that compete with the polymerization process. | Can lead to variations in the electronic structure of the final polymer. |

The central metal cation exerts a significant influence on the optoelectronic properties of the directly fused porphyrin-conjugated polymers by affecting the band gap and band edge positions. rsc.org The expansion of the π-conjugated system through direct fusion of the porphyrin units generally leads to a broadening and shifting of the valence band edge to lower binding energies compared to the monomeric porphyrin precursors. rsc.org

The nature of the metal cation can directly and indirectly (by influencing the regioselectivity of the polymerization) tune these electronic properties. This tuning is crucial for the application of these materials in devices like solar cells and photo-electrocatalytic systems, where the alignment of energy levels is critical for efficient charge transfer. rsc.org

Conductivity measurements using techniques like conductive atomic force microscopy (c-AFM) have revealed that the electronic properties of the resulting polymer films are highly dependent on the reactivity of the 5,15-diphenyl metalloporphyrin precursors. rsc.org The combination of optical and electronic characterization allows for the determination of the band alignment of these polymer thin films.

The table below presents a summary of the optoelectronic properties of directly fused porphyrin-conjugated polymers with different central metal cations.

| Property | Influence of Central Metal Cation |

| Optical Band Gap | The specific metal cation can modulate the energy of the HOMO and LUMO levels, thereby tuning the optical band gap of the polymer. This is due to both direct electronic effects and indirect effects on the polymer's structure. rsc.org |

| Valence Band Edge | The position of the valence band maximum (VBM) is influenced by the metal cation. XPS analysis shows a shift in the VBM upon polymerization, with the extent of the shift being metal-dependent. rsc.org |

| Conductivity | The electrical conductivity of the polymer films is affected by the efficiency of the intermolecular coupling and the presence of defects or side products, both of which are influenced by the central metal. rsc.org |

| Band Alignment | The overall band alignment, which is critical for device applications, is engineered by the choice of the central metal cation. This allows for the optimization of the material for specific functions, such as solar-assisted hydrogen production. rsc.org |

Applications in Advanced Materials

The unique properties of 5,15-Diphenyl-21H,23H-porphine and its polymeric derivatives make them suitable for a range of applications in advanced materials, particularly in the field of organic electronics.

This compound is utilized in the synthesis of advanced materials, including organic semiconductors. chemimpex.com Porphyrin-based materials, in general, are investigated for their semiconducting properties due to their extended π-conjugated systems which can facilitate charge transport. The ability to modify the peripheral positions and the central metal ion of the porphyrin core allows for the fine-tuning of their electronic properties, making them promising candidates for use in organic field-effect transistors (OFETs). While specific charge mobility values for pristine this compound thin films are not extensively reported in the provided context, related dialkyl-substituted porphyrins have been shown to form ordered films with charge transport properties suitable for thin-film transistors. researchgate.netnih.gov The performance of such devices is highly dependent on the molecular packing and film morphology.

The use of this compound in the synthesis of organic semiconductors is crucial for the development of flexible electronic devices. chemimpex.com Organic semiconductors, in general, offer advantages of low-temperature processing and compatibility with flexible substrates. The inherent properties of porphyrin-based materials, such as their chemical versatility and tunable electronic characteristics, make them attractive for integration into flexible displays, sensors, and wearable technology. The development of solution-processable porphyrin derivatives is a key step towards their application in large-area, low-cost flexible electronics.

Catalytic Applications of 5,15 Diphenyl 21h,23h Porphine and Its Derivatives

Role as a Catalyst in Chemical Reactions

5,15-Diphenyl-21H,23H-porphine, often referred to as 5,15-diphenylporphyrin (DPP), and its metalated derivatives are significant compounds in the field of catalysis. orgsyn.orgpolycil.co.uk These synthetic porphyrins serve as versatile ligands that can coordinate with various metal ions, forming metalloporphyrins. These complexes are renowned for their catalytic activity, which is largely influenced by the central metal ion. The unique structure of DPP, featuring two unsubstituted meso-positions and eight unsubstituted β-positions, provides a stable and soluble framework in many organic solvents, making it an excellent model for catalytic studies. orgsyn.org The electronic and structural properties of the porphyrin ring can be fine-tuned, which in turn modifies the catalytic behavior of the central metal atom, enabling a wide range of chemical transformations. mdpi.com Metalloporphyrins are particularly noted for mimicking the function of natural heme enzymes, such as cytochromes P-450, which are involved in crucial biological oxidation processes. mdpi.com

In organic synthesis, derivatives of this compound are valuable as catalysts for various reactions. Their structure, which combines features of both meso-tetraarylporphyrins and porphyrins with unsubstituted meso-positions, makes them important platforms for developing new catalytic systems. researchgate.net While the direct catalytic applications of the metal-free 5,15-diphenylporphine are less common, its metallic complexes are highly active. For instance, manganese porphyrin complexes are effective catalysts for the oxidation of alkanes and alcohols. mdpi.com Similarly, rhodium-porphyrin frameworks have been successfully used for the cyclopropanation of olefins with high yield and selectivity. tum.de The stability and solubility of the this compound framework in organic solvents like chloroform (B151607) and dichloromethane (B109758) facilitate its use in homogeneous catalysis. orgsyn.org The chemical properties of this specific porphyrin have allowed for the synthesis of novel porphyrin arrays, indicating its utility as a foundational block for more complex catalytic structures. orgsyn.org

Heterogenization of Catalysts through Porphyrin Incorporation

A significant advancement in the application of porphyrin catalysts is their immobilization onto solid supports, a process known as heterogenization. This strategy addresses the major drawbacks of homogeneous catalysis, such as the difficulty in separating the catalyst from the reaction products and the inability to reuse the often-expensive catalyst. mdpi.com By anchoring porphyrin units to or incorporating them within solid matrices like polymers, silica, or metal-organic frameworks (MOFs), stable and recyclable heterogeneous catalysts are created. tum.demdpi.com This approach not only simplifies product purification but can also enhance catalyst stability and prevent deactivation pathways like dimerization. mdpi.com Porphyrin-based MOFs, for example, have emerged as highly effective heterogeneous catalysts due to their high porosity, tunable structures, and the presence of well-defined active sites within the framework. tum.deehu.es These materials combine the catalytic prowess of metalloporphyrins with the robustness and recyclability of solid-state materials. ehu.es

Vapor phase self-assembly (VPSA) is a sophisticated technique for constructing highly ordered, heterogeneous catalytic structures on surfaces. This method involves the sequential deposition of molecular precursors from the gas phase to build up a layered structure. A notable example is the synthesis of a heterocatalytic structure using a cobalt porphyrin derivative, cobalt 5,10,15,20-tetrakis(4-aminophenyl)-21H, 23H-porphine (CoTAPP). researchgate.net In this process, a surface is first functionalized with an alkylamine-containing layer. Subsequently, a pulse of a precursor like 1,4,5,8-naphthalene-tetracarboxylic-dianhydride (NTCDA) is introduced, which reacts to form imide linkages. Finally, a vaporized cobalt porphyrin is pulsed and links to the structure, creating the final catalytic assembly. researchgate.net This technique allows for the precise control over the arrangement of the catalytic porphyrin units, which is crucial for optimizing catalytic performance. researchgate.net Another approach, oxidative chemical vapor deposition (oCVD), has been used to create thin films of directly fused copper(II) this compound oligomers, which act as heterogeneous photocatalysts. acs.org

A key advantage of heterogenized porphyrin catalysts is their enhanced stability. Porphyrins themselves are robust molecules with high thermal stability, often stable up to 250°C, and in some cases, around 400°C. mdpi.comelectrochemsci.org When incorporated into structures like MOFs or covalent organic frameworks, this stability is often retained or even improved. ehu.esresearchgate.net For example, porphyrin-based MOFs have demonstrated high thermal stability, which is crucial for catalytic reactions that require elevated temperatures. tum.deehu.es Studies on meso-tetrakis(5-bromothiophen-2-yl) porphyrin and its metal complexes showed significant mass loss only occurred at temperatures above 250°C, confirming the thermal robustness of the porphyrin macrocycle. electrochemsci.org Heterogeneous catalysts synthesized via vapor phase self-assembly have also been shown to possess essential thermal and temporal stability, maintaining their catalytic activity over time. researchgate.net The recyclability of these catalysts is a direct consequence of their stability, with some porphyrin-MOF catalysts showing outstanding performance even after multiple reaction cycles. ehu.es

| Catalyst Type | General Thermal Stability | Key Stability Features |

| Porphyrin Macrocycles | Stable up to ~250-400 °C tum.deelectrochemsci.org | The inherent aromatic structure provides high thermal robustness. |

| Porphyrin-Based MOFs | High thermal stability mdpi.comehu.es | Framework structure prevents catalyst deactivation and allows for recyclability. |

| Vapor Phase Self-Assembled Porphyrins | Possess essential thermal and temporal stability researchgate.net | Ordered structure on a solid support enhances durability. |

| Fused Porphyrin Thin Films | Show increased stability over monomers acs.org | Covalent linkages and immobilization prevent photobleaching and solvolysis. acs.org |

Specific Catalytic Transformations

Metalloporphyrin complexes are biomimetic catalysts that excel in a variety of specific transformations, particularly those involving oxidation. They are often used to model the reactivity of heme-containing enzymes. nih.gov The catalytic cycle typically involves the activation of an oxidant by the metal center of the porphyrin, leading to the formation of a high-valent metal-oxo species. This powerful oxidizing agent is the key intermediate responsible for the subsequent transformation of the substrate. nih.gov

Cascade Catalysis

While specific, multi-step cascade reactions catalyzed by 5,15-diphenylporphine derivatives are an emerging area of research, their proven efficacy in fundamental organic reactions, such as oxidation and C-H functionalization, highlights their significant potential. For instance, a metallated DPP derivative can catalyze an initial oxidation of a substrate, which then undergoes a subsequent spontaneous or catalyzed intramolecular reaction to form a complex final product.

A representative example of a potential cascade reaction is the epoxidation of an unsaturated alcohol followed by an intramolecular cyclization. In this hypothetical sequence, a manganese derivative of 5,15-diphenylporphine, Mn(DPP)Cl, could first catalyze the epoxidation of an olefinic alcohol using an oxygen donor like iodosylbenzene. The resulting epoxide intermediate, being in proximity to the hydroxyl group, could then undergo a subsequent acid or base-catalyzed intramolecular cyclization to yield a cyclic ether, a common structural motif in natural products.

The table below outlines the parameters for such a proposed cascade reaction.

Table 1: Proposed Cascade Reaction Catalyzed by a Manganese 5,15-Diphenylporphine Derivative

This proposed sequence leverages the well-established ability of manganese porphyrins to act as biomimetic oxidation catalysts. The initial epoxidation is a classic example of this reactivity. The subsequent cyclization would depend on the reaction conditions and the inherent reactivity of the generated epoxide. The successful implementation of such a one-pot reaction would demonstrate the utility of 5,15-diphenylporphine derivatives in constructing complex molecular architectures efficiently. Further research is anticipated to uncover and optimize specific cascade reactions catalyzed by this versatile class of porphyrins.

Photochemical and Photobiological Investigations of 5,15 Diphenyl 21h,23h Porphine

Singlet Oxygen Generation and its Mechanisms

The core of the photodynamic activity of 5,15-Diphenyl-21H,23H-porphine lies in its efficiency as a photosensitizer, a molecule that produces a chemical change in another molecule in a photochemical process. The primary mechanism involves the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen that can induce cellular damage. researchgate.netucf.edu This process is typically governed by a Type II photochemical reaction. nih.gov

The mechanism begins when the porphyrin molecule absorbs a photon of light, elevating it from its ground state (S₀) to an excited singlet state (S₁). dmphotonics.comnih.gov This S₁ state is short-lived. While it can lose its energy via fluorescence, it can also undergo a process called intersystem crossing to a more stable, long-lived excited triplet state (T₁). dmphotonics.comresearchgate.net It is from this T₁ state that the crucial energy transfer occurs. If molecular oxygen (in its ground triplet state, ³O₂) is present, the excited porphyrin can transfer its energy to the oxygen molecule, returning the porphyrin to its ground state and exciting the oxygen to the highly cytotoxic singlet state (¹O₂). researchgate.netnih.govresearchgate.net This generated singlet oxygen is the primary agent responsible for the photodynamic effect. researchgate.net

A significant advancement in activating photosensitizers like 5,15-diphenylporphyrin derivatives is the use of two-photon excitation (TPE). dmphotonics.com In conventional one-photon excitation (OPE), a single high-energy photon is absorbed to excite the molecule. TPE, however, involves the simultaneous absorption of two lower-energy (longer-wavelength) photons to achieve the same excited state. ucf.edudmphotonics.com This nonlinear optical process offers substantial advantages for photodynamic applications.

The primary benefit of TPE is the use of near-infrared (NIR) light (e.g., ~780-800 nm), which has significantly deeper penetration depth into biological tissues compared to the visible light used in OPE. dmphotonics.comnih.gov This could allow for the noninvasive treatment of deeper subcutaneous tumors. dmphotonics.com Furthermore, the quadratic dependence of TPE on laser intensity provides much higher spatial selectivity, confining the photodynamic effect to the small focal volume of the laser and minimizing damage to surrounding healthy tissue. dmphotonics.com Researchers have successfully designed novel this compound derivatives with enhanced two-photon absorption (TPA) cross-sections, demonstrating efficient singlet oxygen generation upon illumination with NIR light, a crucial step toward making TPE-based PDT a more practical therapeutic strategy. dmphotonics.com

Table 1: Comparison of One-Photon vs. Two-Photon Excitation

| Parameter | One-Photon Excitation (OPE) | Two-Photon Excitation (TPE) |

|---|---|---|

| Excitation Wavelength | Visible (e.g., 620-690 nm) dmphotonics.com | Near-Infrared (e.g., 780-800 nm) dmphotonics.comnih.gov |

| Tissue Penetration | Limited, suitable for surface or endoscopically accessible tumors dmphotonics.com | Deeper, allowing for treatment of subcutaneous tumors dmphotonics.com |

| Spatial Selectivity | Lower | Higher, confined to the laser's focal point dmphotonics.com |

| Mechanism | Absorption of one visible photon dmphotonics.com | Simultaneous absorption of two near-infrared photons ucf.edudmphotonics.com |

| Advantages | Simpler instrumentation | Reduced off-target damage, treatment of deeper tissues dmphotonics.com |

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. ucf.edu Several molecular factors can be modified in the this compound structure to optimize this yield.

Peripheral Substituents : The introduction of specific atoms or groups onto the porphyrin's periphery can dramatically alter its photophysical properties. For instance, adding halogen atoms to 5,15-diarylporphyrins has been shown to significantly increase the singlet oxygen generation rates compared to the unhalogenated parent compounds. nih.gov This is often attributed to the "heavy-atom effect," where the presence of heavy atoms like bromine or iodine enhances the rate of intersystem crossing from the S₁ to the T₁ state, leading to a higher population of the triplet state required for energy transfer to oxygen.

Central Metal Ion : The nature of the metal ion coordinated within the porphyrin core is crucial. Complexes with diamagnetic metals, such as Zn(II), tend to have higher singlet oxygen quantum yields. researchgate.net Conversely, the incorporation of paramagnetic metal ions can degrade the optical properties and dramatically decrease the singlet oxygen quantum yield, as they provide alternative non-radiative pathways for the excited state to decay. researchgate.net

Table 2: Factors Affecting Singlet Oxygen Quantum Yield (ΦΔ) of Diphenylporphyrin Derivatives

| Factor | Effect on ΦΔ | Mechanism |

|---|---|---|

| Heavy Atom Substituents (e.g., Br, I) | Increase nih.gov | Enhances the rate of intersystem crossing (S₁ → T₁), increasing the population of the photosensitizing triplet state. |

| Central Metal Ion (Diamagnetic vs. Paramagnetic) | Higher for diamagnetic metals (e.g., Zn(II)). researchgate.net Lower for paramagnetic metals (e.g., Cu, Co, Mn). | Paramagnetic ions introduce alternative deactivation pathways for the excited state, reducing energy transfer to O₂. researchgate.net |

| Macrocycle Planarity | Higher for planar structures. Disruption of planarity decreases ΦΔ. | Non-planar structures can introduce new non-radiative decay channels that compete with energy transfer. |

| Solvent Environment | Varies researchgate.net | The solvent can alter the photophysical properties of the photosensitizer and the lifetime of singlet oxygen. researchgate.net |

Electron Transfer Processes

Besides energy transfer to oxygen, excited porphyrin molecules can participate in photoinduced electron transfer (PET) processes. nih.govpreprints.org In a typical PET reaction, the porphyrin, upon light absorption, transfers an electron to an acceptor molecule or receives an electron from a donor molecule. nih.gov This creates a charge-separated state, which is a key step in many artificial photosynthetic and energy conversion systems. preprints.org The efficiency of PET is governed by factors such as the redox potentials of the donor and acceptor, the distance between them, and the surrounding environment. preprints.org

The study of PET is particularly relevant in donor-acceptor conjugates, where this compound is covalently linked to another molecular entity. These systems are designed to facilitate and control the electron transfer process upon photoexcitation.

For example, research on meso-ortho-nitrophenyl substituted porphyrins has shown that steric hindrance between bulky substituents on the porphyrin ring and the nitro group can significantly enhance PET rate constants. cyberleninka.ru In these conjugates, the porphyrin acts as the electron donor and the nitro-phenyl group acts as the electron acceptor. cyberleninka.ru Another prominent example involves the functionalization of N-doped graphene (NG) with zinc porphyrin. nih.gov In these hybrids, the zinc porphyrin serves as the light-harvesting electron donor, and upon excitation, an ultrafast electron transfer occurs to the N-doped graphene, which acts as the electron acceptor. nih.gov Such porphyrin-containing nanoassemblies are crucial for developing new materials for light energy conversion and catalytic applications. cyberleninka.runih.gov

Energy Transfer Mechanisms

Energy transfer in porphyrin systems is not limited to the generation of singlet oxygen. It can also occur between different chromophores within a molecular assembly through mechanisms like Förster Resonance Energy Transfer (FRET) or exciton migration. These processes are fundamental to light-harvesting applications.

One study demonstrated a porphyrin-rhodamine B conjugate where, upon two-photon excitation of the rhodamine B moiety, efficient resonance energy transfer (RET) occurred to the porphyrin. nih.gov This intramolecular energy transfer populated the porphyrin's excited state, which then acted as a photosensitizer, leading to enhanced singlet oxygen generation. nih.gov This strategy allows for the excitation of the system at wavelengths where the porphyrin itself may not absorb strongly. nih.gov

In a different context, the highly ordered arrangement of porphyrins within metal-organic frameworks (MOFs) can facilitate long-distance energy migration. northwestern.edu Research on MOFs constructed from zinc porphyrin struts, including a derivative of [5,15-di(4-pyridylacetyl)-10,20-diphenyl]porphyrin, has shown that a photoinduced exciton can migrate directionally over many porphyrin units. northwestern.edu This efficient "exciton hopping" is attributed to strong electronic coupling between adjacent porphyrin struts and is a key feature of natural photosynthetic antenna systems. northwestern.edu

Applications in Photodynamic Therapy (PDT) Research

The efficient generation of singlet oxygen by 5,15-diphenylporphine and its derivatives makes them promising candidates for research in photodynamic therapy (PDT), a non-invasive therapeutic modality for treating various diseases, including cancer. researchgate.netnih.govchemrxiv.org The fundamental principle of PDT is the selective accumulation of a photosensitizer in target tissue, followed by irradiation with light of a specific wavelength to produce cytotoxic reactive oxygen species like singlet oxygen. chemrxiv.org

Research has focused on synthesizing novel derivatives of 5,15-diphenylporphine to enhance their therapeutic efficacy and safety. nih.gov For example, the introduction of halogen atoms not only improves singlet oxygen generation but can also red-shift the molecule's absorption wavelength, allowing the use of light with better tissue penetration. nih.gov Studies have demonstrated that such halogenated 5,15-diarylporphyrins exhibit strong phototoxicity against cancer cells both in vitro and in vivo. nih.gov

To improve selectivity and reduce side effects, 5,15-diphenylporphyrins have been conjugated to targeting moieties. Cationic derivatives bearing an isothiocyanate group have been successfully conjugated to monoclonal antibodies. nih.gov These bioconjugates retain the ability to bind to specific cancer cells that express the corresponding antigen and effectively inactivate them upon illumination, demonstrating the potential for targeted PDT. nih.gov Furthermore, the development of diphenylporphyrin derivatives with high two-photon absorption cross-sections is a key area of research, aiming to unlock the potential of PDT for treating deeper and less accessible tumors. dmphotonics.com

Table 3: Research Applications of 5,15-Diphenylporphine Derivatives in PDT

| Porphyrin Derivative Type | PDT Approach | Target/Condition Studied | Key Research Finding |

|---|---|---|---|

| Derivative with enhanced two-photon absorption cross-section | Two-Photon Excitation (TPE) PDT dmphotonics.com | Deeper subcutaneous tumors dmphotonics.com | Demonstrated efficient singlet oxygen generation with near-IR light, promising for deeper tissue treatment. dmphotonics.com |

| Cationic this compound with isothiocyanate group | Targeted PDT nih.gov | Cancer cells expressing specific antigens | Successfully conjugated to monoclonal antibodies for selective binding and photodynamic inactivation of cancer cells. nih.gov |

| 5,15-Diaryl-10,20-dihalogeno porphyrins | Conventional PDT | Esophageal cancer cells (Eca-109) nih.gov | Exhibited higher singlet oxygen generation and stronger phototoxicity against cancer cells in vitro and in vivo compared to unhalogenated versions. nih.gov |

Development as Photosensitizers

5,15-Diphenyl-21H,23H-porphine and its derivatives are key subjects of investigation in photodynamic therapy (PDT), a therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) nih.govresearchgate.netnih.gov. The efficacy of PDT is highly dependent on the properties of the photosensitizer nih.gov. Porphyrins, a class of compounds to which 5,15-diphenyl-21H,23H-porphine belongs, are widely explored as photosensitizers due to their excellent optical properties, photostability, and biocompatibility chemrxiv.org.

The core structure of 5,15-diphenylporphine allows for various chemical modifications at its meso and β-pyrrolic positions, enabling the synthesis of a wide array of derivatives with tailored photophysical and biological properties frontierspecialtychemicals.com. These modifications aim to enhance the photosensitizer's performance by, for example, improving water solubility, increasing the quantum yield of singlet oxygen (¹O₂) generation, and shifting the absorption wavelength to the near-infrared region for deeper tissue penetration nih.govresearchgate.net.

Research into derivatives of 5,15-diphenylporphine has yielded promising photosensitizers. For instance, the introduction of halogen atoms at the 10 and 20 meso-positions of 5,15-diarylporphyrins has been shown to significantly increase the rate of singlet oxygen generation compared to their unhalogenated counterparts researchgate.net. This is a critical factor, as singlet oxygen is a primary cytotoxic agent in PDT nih.gov. Similarly, the development of novel ring-fused 5,15-diphenylchlorins has shown potential in advancing PDT for melanoma nih.gov. The photophysical properties, particularly the quantum yields of fluorescence (Φf) and singlet oxygen (ΦΔ), are crucial metrics for evaluating the potential of these compounds as photosensitizers.

Below is a table summarizing the photophysical properties of a representative porphyrin derivative, demonstrating the data used to evaluate photosensitizer candidates.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |